molecular formula C15H21NO2S B6582136 N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclobutanecarboxamide CAS No. 1210847-11-2

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclobutanecarboxamide

Cat. No. B6582136
CAS RN: 1210847-11-2
M. Wt: 279.4 g/mol
InChI Key: REDOTKZHXIHWNZ-UHFFFAOYSA-N
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Description

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclobutanecarboxamide, also known as N-TOMC, is a cyclobutanecarboxamide derivative that has been studied for its potential applications in the field of medicinal chemistry. The compound has been studied for its ability to act as a synthetic intermediate, as well as a potential drug target. N-TOMC has been found to be an efficient and selective inhibitor of the enzyme cytochrome P450 (CYP) 3A4, which is involved in the metabolism of drugs and other xenobiotics. Furthermore, N-TOMC has been studied for its ability to act as a substrate for the enzyme aldehyde oxidase (AO), which is involved in the metabolism of a variety of drugs and other compounds.

Scientific Research Applications

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclobutanecarboxamide has been studied for its potential applications in the field of medicinal chemistry. The compound has been found to be a potent and selective inhibitor of the enzyme cytochrome P450 (CYP) 3A4, which is involved in the metabolism of drugs and other xenobiotics. Furthermore, this compound has been found to be an efficient and selective substrate for the enzyme aldehyde oxidase (AO), which is involved in the metabolism of a variety of drugs and other compounds. This compound has also been studied for its potential applications in the fields of drug delivery and drug targeting.

Mechanism of Action

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclobutanecarboxamide has been found to be an efficient and selective inhibitor of the enzyme cytochrome P450 (CYP) 3A4. The mechanism of action of this compound is believed to involve the formation of a covalent bond between the thiophenyl group of the compound and the heme iron of the enzyme. This covalent bond is believed to disrupt the activity of the enzyme, thus leading to the inhibition of its activity.
Biochemical and Physiological Effects
This compound has been found to be a potent and selective inhibitor of the enzyme cytochrome P450 (CYP) 3A4, which is involved in the metabolism of drugs and other xenobiotics. The inhibition of this enzyme by this compound has been found to lead to a decrease in the metabolism of drugs and other compounds, thus leading to an increase in their bioavailability. Furthermore, this compound has been found to be an efficient and selective substrate for the enzyme aldehyde oxidase (AO), which is involved in the metabolism of a variety of drugs and other compounds. The inhibition of this enzyme by this compound has been found to lead to an increase in the bioavailability of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The use of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclobutanecarboxamide in laboratory experiments has several advantages, including its ability to act as a potent and selective inhibitor of the enzyme cytochrome P450 (CYP) 3A4. This inhibition can lead to a decrease in the metabolism of drugs and other compounds, thus leading to an increase in their bioavailability. Additionally, this compound has been found to be an efficient and selective substrate for the enzyme aldehyde oxidase (AO), which can lead to an increase in the bioavailability of drugs and other compounds. However, the use of this compound in laboratory experiments also has several limitations. These include the potential for toxicity, as well as the potential for interactions with other drugs and compounds.

Future Directions

The potential applications of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclobutanecarboxamide in the field of medicinal chemistry are numerous. Possible future directions include the development of more efficient and selective inhibitors of cytochrome P450 (CYP) 3A4, as well as the development of more efficient and selective substrates for the enzyme aldehyde oxidase (AO). Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drug delivery systems and drug targeting strategies. Finally, further research into the potential toxicity of this compound could lead to the development of safer and more effective treatments.

Synthesis Methods

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclobutanecarboxamide can be synthesized through a variety of methods. The most common method is the reaction of 4-thiophen-2-yloxan-4-ylmethyl bromide with cyclobutanecarboxylic acid in the presence of a base, such as sodium hydroxide. This reaction yields the desired product, this compound, in good yields. Other methods of synthesis include the use of Grignard reagents, the reaction of 4-thiophen-2-yloxan-4-ylmethyl bromide with cyclobutanecarboxylic anhydride, and the reaction of 4-thiophen-2-yloxan-4-ylmethyl chloride with cyclobutanecarboxylic acid.

properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c17-14(12-3-1-4-12)16-11-15(6-8-18-9-7-15)13-5-2-10-19-13/h2,5,10,12H,1,3-4,6-9,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDOTKZHXIHWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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